molecular formula C10H6ClN3O2 B8757915 2-Chloro-4-(3-nitrophenyl)pyrimidine

2-Chloro-4-(3-nitrophenyl)pyrimidine

Cat. No. B8757915
M. Wt: 235.62 g/mol
InChI Key: PLUSXPQZOFZYIS-UHFFFAOYSA-N
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Patent
US07732444B2

Procedure details

2,4 dichloropyrimidine was coupled to 3-nitrophenyl boronic acid following procedure A. The workup and purification protocol was modified as follows: The THF was removed from the reaction mixture by rotary evaporation and the residue taken up in ethyl acetate. The solution was washed with water followed by sat. NaCl and the organic layer concentrated by rotary evaporation until the product started to precipitate, at which point the flask was placed in an ice bath for two hours. The product was collected by filtration in a Buchner funnel. The yield was 60%. Product was >95% pure by LC-MS and showed the expected M+H+ of 236.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[N+:9]([C:12]1[CH:13]=[C:14](B(O)O)[CH:15]=[CH:16][CH:17]=1)([O-:11])=[O:10]>>[Cl:1][C:2]1[N:7]=[C:6]([C:16]2[CH:15]=[CH:14][CH:13]=[C:12]([N+:9]([O-:11])=[O:10])[CH:17]=2)[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The workup and purification protocol
CUSTOM
Type
CUSTOM
Details
The THF was removed from the reaction mixture by rotary evaporation
WASH
Type
WASH
Details
The solution was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer concentrated by rotary evaporation until the product
CUSTOM
Type
CUSTOM
Details
to precipitate, at which point the flask
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration in a Buchner funnel

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=NC=CC(=N1)C1=CC(=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.